Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate
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Overview
Description
Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate is a complex organic compound. It is a derivative of porphyrin, a class of compounds known for their role in biological systems, particularly in the formation of heme and chlorophyll. This compound is characterized by its intricate structure, which includes multiple methoxy and oxopropyl groups attached to a tetramethyl-icosahydroporphyrin core.
Preparation Methods
The synthesis of Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate involves several steps. The starting material is typically a porphyrin derivative, which undergoes a series of alkylation and esterification reactions to introduce the methoxy and oxopropyl groups. The reaction conditions often require the use of strong bases and acids, as well as specific solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxopropyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of porphyrins.
Biology: Investigated for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Explored for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its ability to interact with light and produce reactive oxygen species. The porphyrin core can absorb light and transfer the energy to surrounding molecules, leading to the formation of reactive species that can cause cellular damage. This property is particularly useful in photodynamic therapy for cancer treatment .
Comparison with Similar Compounds
Similar compounds include other porphyrin derivatives such as:
Protoporphyrin IX: A naturally occurring porphyrin involved in heme synthesis.
Chlorophyll: The green pigment in plants that plays a crucial role in photosynthesis.
Hematoporphyrin: Used in photodynamic therapy for its ability to localize in tumor tissues and produce reactive oxygen species upon light activation.
Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other porphyrins .
Properties
Molecular Formula |
C40H64N4O8 |
---|---|
Molecular Weight |
729.0 g/mol |
IUPAC Name |
methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C40H64N4O8/c1-21-25(9-13-37(45)49-5)33-18-30-23(3)27(11-15-39(47)51-7)35(43-30)20-32-24(4)28(12-16-40(48)52-8)36(44-32)19-31-22(2)26(10-14-38(46)50-6)34(42-31)17-29(21)41-33/h21,24-25,28-36,41-44H,9-20H2,1-8H3 |
InChI Key |
DRHPOEBQIUIQBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC(C1CCC(=O)OC)N2)C)CCC(=O)OC)C)CCC(=O)OC)C)CCC(=O)OC |
Origin of Product |
United States |
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